1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Description
1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a β-carboline derivative characterized by a fused pyrido-indole scaffold. This compound belongs to a class of alkaloids with diverse pharmacological properties, including TRPV1 antagonism, histone deacetylase (HDAC) inhibition, and GPX4 modulation . The benzyl group at the 1-position enhances lipophilicity and influences receptor binding, while the tetrahydro ring system contributes to conformational stability. Its synthesis typically involves Friedel-Crafts alkylation or Pictet-Spengler reactions, followed by salt formation with hydrochloric acid .
Properties
IUPAC Name |
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-2-6-13(7-3-1)12-17-18-15(10-11-19-17)14-8-4-5-9-16(14)20-18;/h1-9,17,19-20H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQCMSYVQABHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600141 | |
| Record name | 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50315-78-1 | |
| Record name | NSC84414 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-2,3,4,9-tetrahydro-1H-beta-carboline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60600141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the Benzyl Group
Benzylation is achieved through nucleophilic substitution or Friedel-Crafts alkylation. Patent CN103864779A describes the use of benzaldehyde derivatives in a P-S cyclization reaction, where the aldehyde reacts with the indole nitrogen to form a Schiff base, followed by reduction with sodium borohydride or lithium aluminum hydride. Alternatively, WO2005076749A2 highlights the direct alkylation of tetrahydropyridine intermediates using benzyl halides (e.g., benzyl bromide) in the presence of potassium carbonate or sodium hydride. Phase-transfer catalysts like tetrabutylammonium iodide accelerate the reaction, reducing processing times by up to threefold.
Optimization of Reaction Conditions
Optimal benzylation occurs in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 60–80°C. Substoichiometric amounts of crown ethers (e.g., 18-crown-6) enhance ionic mobility, particularly in heterogeneous systems. Table 1 summarizes key parameters for benzylation:
| Parameter | Optimal Range | Catalysts/Reagents | Yield (%) |
|---|---|---|---|
| Temperature | 60–80°C | Benzyl bromide, K2CO3 | 75–85 |
| Solvent | DMF, THF | Tetrabutylammonium iodide | 82 |
| Reaction Time | 3–6 hours | 18-Crown-6 | 88 |
Cyclization and Reduction to Tetrahydro Derivatives
Formation of the Pyridoindole Skeleton
The pyrido[3,4-b]indole framework is constructed via intramolecular cyclization. WO2019153002A1 discloses a Heck coupling strategy, where a palladium catalyst (e.g., Pd(PPh3)4) mediates the coupling of vinyl halides with boronate esters. Microwave-assisted conditions (170°C, 120 minutes) significantly reduce reaction times compared to conventional heating. Subsequent hydrogenation with palladium on carbon (Pd/C) under 60–80 psi H2 saturates the pyridine ring, yielding the tetrahydro derivative.
Hydrogenation Parameters
Hydrogenation efficiency depends on catalyst loading and pressure:
Complete saturation is verified via 1H NMR, with disappearance of vinylic protons (δ 5.5–6.5 ppm).
Purification and Hydrochloride Salt Formation
Chromatographic Purification
Crude products are purified using reversed-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier. Gradient elution (10–90% acetonitrile in water) resolves regioisomers, with purity exceeding 98% as confirmed by LC-MS.
Salt Formation
The free base is treated with hydrochloric acid (1–2 eq) in dichloromethane or ethyl acetate, yielding the hydrochloride salt. Recrystallization from ethanol/water (9:1) produces crystalline material with a melting point of 210–215°C.
Industrial-Scale Considerations
Continuous-Flow Synthesis
Recent advancements employ continuous-flow reactors for Heck coupling and hydrogenation steps, enhancing throughput and reproducibility. Microreactors with immobilized Pd catalysts achieve >90% conversion in residence times under 10 minutes.
Waste Minimization
Solvent recovery systems (e.g., thin-film evaporation) recycle >95% of DMF and THF, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC retention time: 12.3 minutes (C18 column, 0.1% TFA in H2O/MeCN).
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown biological activity, including antiproliferative effects against cancer cell lines.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to inhibit tumor cell growth.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride is compared with other similar indole derivatives, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and other benzyl-substituted indoles. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific binding affinities and biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 1-benzyl group in the target compound improves TRPV1 antagonism compared to dihydroindole analogues . In contrast, RSL3’s chloroacetyl group enables GPX4 inhibition (IC50: 100 nM) .
- Stereochemistry : Methyl (1R,3R)-configured derivatives (e.g., ) show distinct biological activities due to spatial alignment with target proteins .
Physicochemical Properties
Key Observations :
Key Observations :
- TRPV1 Antagonism : The target compound’s benzyl group enhances potency over simpler alkyl or aryl substitutions .
Biological Activity
1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride (C18H19ClN2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its anti-inflammatory properties, potential as an antitumor agent, and other pharmacological effects supported by various studies.
- Molecular Formula : C18H19ClN2
- Molecular Weight : 304.81 g/mol
- CAS Number : 50315-78-1
Biological Activity Overview
The biological activities of 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride have been investigated across multiple studies. Key findings include:
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits notable anti-inflammatory effects. In vitro studies have shown that it inhibits the activity of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 1-benzyl-2,3,4,9-tetrahydro... | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
In a study comparing various derivatives, the IC50 values indicated that while the compound is less potent than celecoxib, it still demonstrates significant inhibitory activity against COX-2 enzymes .
2. Antitumor Potential
The compound has also been evaluated for its antitumor properties. Research indicates that it may act as a potent inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study: Antitumor Activity
A study conducted on various cancer cell lines revealed that treatment with 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .
3. Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
Table 2: Neuroprotective Activity
| Treatment | Effect on Neuronal Cells |
|---|---|
| Control | Standard Viability |
| Compound Treatment | Increased Viability (p < 0.05) |
These findings highlight the potential of this compound as a therapeutic agent in neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole; hydrochloride can be partially explained through its structure:
- The presence of the benzyl group enhances lipophilicity and may contribute to improved membrane permeability.
- The tetrahydroindole moiety is crucial for its interaction with biological targets.
Q & A
Q. Advanced Research Focus
- Cell model selection : Primary neuronal cultures or SH-SY5Y cells are preferred for neuroactivity screening.
- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify therapeutic windows while monitoring cytotoxicity (e.g., MTT assay) .
- Metabolite analysis : Use LC-MS to detect potential bioactive metabolites, such as demethylated derivatives .
How can contradictory solubility data in aqueous vs. organic solvents be addressed for in vivo studies?
Q. Basic Research Focus
- Solubility testing : Use standardized buffers (e.g., PBS at pH 7.4) and co-solvents (≤5% DMSO) to mimic physiological conditions.
- Salt form optimization : Compare hydrochloride vs. free base solubility in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Nanoformulation : Consider liposomal encapsulation to enhance bioavailability if solubility remains suboptimal .
What strategies are effective for scaling up synthesis without compromising yield or purity?
Q. Advanced Research Focus
- Flow chemistry : Implement continuous flow reactors for controlled cyclization steps, reducing side-product formation .
- Quality control : Integrate inline PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress .
- Green chemistry : Replace hazardous solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., 2-MeTHF) during purification .
How does the presence of the benzyl group influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- Metabolic stability : Assess hepatic microsomal turnover rates to evaluate susceptibility to CYP450-mediated oxidation .
- LogP determination : Measure octanol-water partition coefficients to predict blood-brain barrier permeability (expected LogP ~2.5 due to benzyl hydrophobicity) .
- Plasma protein binding : Use equilibrium dialysis to quantify albumin binding, which impacts free drug concentration .
What are the best practices for storing this compound to ensure long-term stability?
Q. Basic Research Focus
- Storage conditions : Keep as a hydrochloride salt at −20°C in airtight, light-protected vials with desiccant .
- Stability monitoring : Perform annual HPLC-UV analyses (λ = 254 nm) to detect degradation products (e.g., benzaldehyde via hydrolysis) .
How can computational methods be applied to predict off-target interactions or toxicity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
